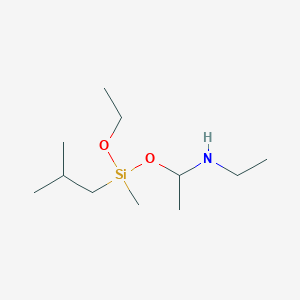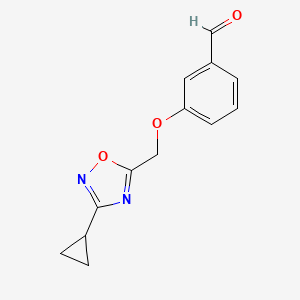
3-((3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methoxy)benzaldehyde
Übersicht
Beschreibung
3-((3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methoxy)benzaldehyde is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a benzaldehyde derivative with a cyclopropyl-oxadiazole moiety, which makes it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of 3-((3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methoxy)benzaldehyde is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It also exhibits antioxidant activity and can scavenge free radicals, which contribute to oxidative stress and cell damage.
Biochemical and Physiological Effects:
Studies have shown that 3-((3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methoxy)benzaldehyde can exert a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. This compound also exhibits cytotoxic effects on cancer cells and can induce apoptosis (programmed cell death) in tumor cells. Additionally, it has been shown to reduce inflammation and oxidative stress in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-((3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methoxy)benzaldehyde is its broad spectrum of activity against various pathogens and tumor cells. This makes it a promising candidate for drug development. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully elucidate the mechanism of action and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for the research on 3-((3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methoxy)benzaldehyde. One area of interest is the development of novel drug formulations that can improve the solubility and bioavailability of this compound. Another direction is the exploration of its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound, which can inform its potential use in clinical settings.
Wissenschaftliche Forschungsanwendungen
3-((3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methoxy)benzaldehyde has been extensively studied for its potential therapeutic applications. It has been shown to possess antibacterial, antifungal, antitumor, and anti-inflammatory properties. This compound has also been explored for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-7-9-2-1-3-11(6-9)17-8-12-14-13(15-18-12)10-4-5-10/h1-3,6-7,10H,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAMUGMXJBOPFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)COC3=CC=CC(=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696854 | |
| Record name | 3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methoxy)benzaldehyde | |
CAS RN |
1227685-54-2 | |
| Record name | 3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





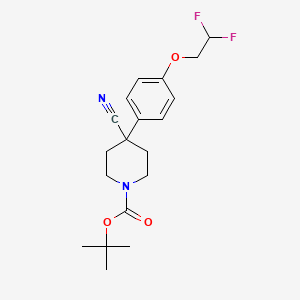
![(R)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine](/img/structure/B1504171.png)
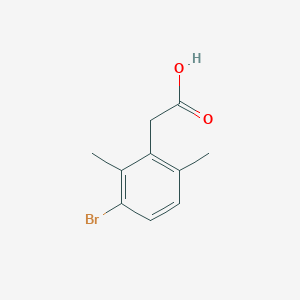
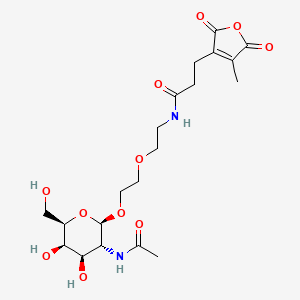
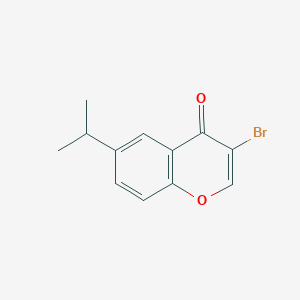
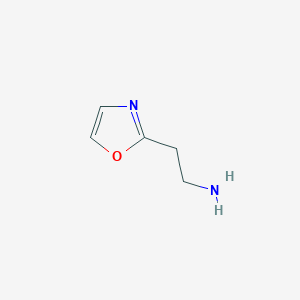
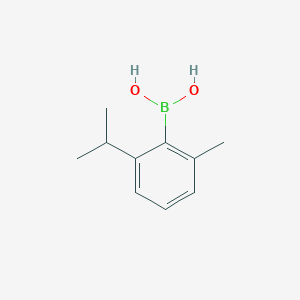
![1-[1-(2-Fluorophenyl)-1h-pyrazol-4-yl]ethanone](/img/structure/B1504191.png)
![Octaazanium;[(1S,3R,4R,6S)-2,5-dihydroxy-3,4,6-triphosphonatooxycyclohexyl] phosphate](/img/structure/B1504192.png)
